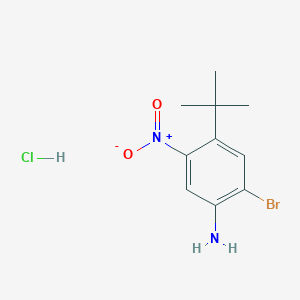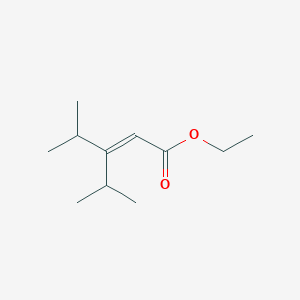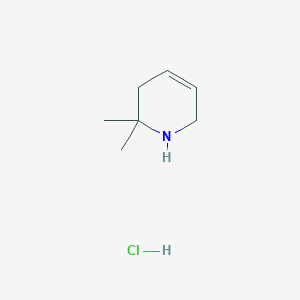![molecular formula C18H19NOS B13573727 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a sulfanyl group, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
-
Formation of Diphenylmethyl Sulfide: : The initial step involves the reaction of diphenylmethanol with a thiol, such as thiourea, in the presence of a strong acid like hydrochloric acid. This reaction yields diphenylmethyl sulfide.
-
Acetamide Formation: : The diphenylmethyl sulfide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[(diphenylmethyl)sulfanyl]acetamide.
-
Allylation: : Finally, the acetamide is subjected to allylation using allyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The sulfanyl group in 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
-
Substitution: : The acetamide group can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs.
-
Industry: : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
-
Binding to Enzymes: : Inhibiting or activating enzymes involved in various biochemical pathways.
-
Interacting with Receptors: : Modulating receptor activity to influence cellular signaling pathways.
-
Altering Gene Expression: : Affecting the expression of genes involved in critical cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Diphenylmethyl)sulfinyl]acetamide: A related compound with a sulfinyl group instead of a sulfanyl group.
2-[(Diphenylmethyl)sulfonyl]acetamide: Contains a sulfonyl group, offering different chemical properties and reactivity.
Uniqueness
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a diphenylmethyl group with a sulfanyl and acetamide moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H19NOS |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-benzhydrylsulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H19NOS/c1-2-13-19-17(20)14-21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,18H,1,13-14H2,(H,19,20) |
InChI-Schlüssel |
YYSHCHWLZNNGIT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



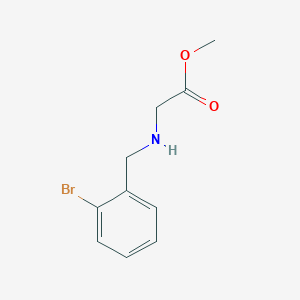
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
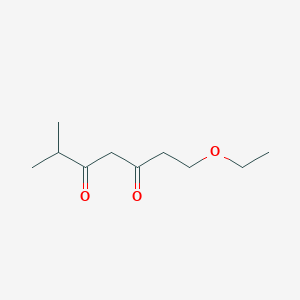
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)

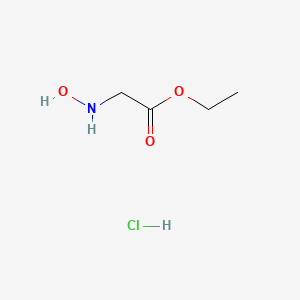
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)

![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)

